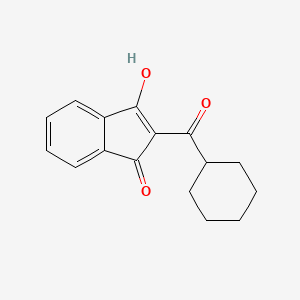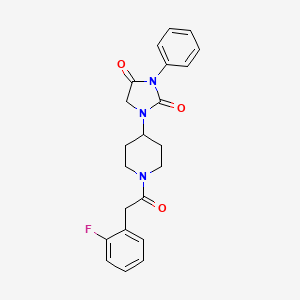
3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DMPC is a versatile material used in various scientific research. Its diverse applications range from pharmaceutical studies to organic synthesis. It is a hygroscopic, white to off-white crystalline solid .
Synthesis Analysis
DMPC is commercially available and is often used as an industrial and research organic chemical reagent . It is a representative and commercially important member of the class of nitrogen mustard-type compounds .Molecular Structure Analysis
The linear formula for DMPC is (CH3)2N(CH2)3Cl · HCl . The molecular weight is 158.07 .Chemical Reactions Analysis
DMPC is an alkylating agent . It was found to be mutagenic in Salmonella strains TA1535 and 1537 both with and without metabolic activation and in TA100 with activation .Physical And Chemical Properties Analysis
DMPC is a hygroscopic, white to off-white crystalline solid . It has a melting point of 140-143 °C .Aplicaciones Científicas De Investigación
Treatment of Diabetes with Metahexamide
Metahexamide, a drug with a hypoglycemic effect, was studied for its effectiveness in diabetic patients, showing potential in diabetes management due to its rapid absorption and slow excretion compared to similar drugs (Pollen et al., 1960).
Environmental Presence of Perfluorinated Compounds
A study developed a high-throughput method for detecting trace levels of 13 perfluorochemicals (PFCs) in human serum and milk, revealing widespread human exposure to these compounds (Kuklenyik et al., 2004).
Vasopressin Antagonist in Hyponatremia
Research on the non-peptide V2 arginine vasopressin (AVP) antagonist OPC-31260 showed it effectively increases urine volume and improves hyponatremia in patients, highlighting its therapeutic potential (Saito et al., 1997).
Exposure to Pyrethroid Insecticides
A study assessed the exposure of flight attendants to pyrethroid insecticides on commercial flights, finding elevated urinary metabolite levels in attendants on planes that had been disinsected, suggesting occupational exposure risks (Wei et al., 2012).
Environmental and Health Monitoring
Another investigation into perfluorooctanesulfonate (PFOS) and related fluorochemicals across various countries revealed widespread environmental exposure, with PFOS being the predominant compound found in human blood samples. This underscores the need for monitoring human exposure to these chemicals globally (Kannan et al., 2004).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
DMPC is a widely used chemical and is a representative and commercially important member of the class of nitrogen mustard-type compounds . Its diverse applications in various scientific research, including pharmaceutical studies and organic synthesis, suggest that it will continue to be an essential component in cutting-edge research.
Propiedades
IUPAC Name |
3-chloro-N-[3-[4-(dimethylamino)phenyl]propyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClFN2O2S/c1-21(2)14-7-5-13(6-8-14)4-3-11-20-24(22,23)15-9-10-17(19)16(18)12-15/h5-10,12,20H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJWBXXNEORJQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2823955.png)
![3-(4-Chlorophenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2823958.png)
![N-[2-[(4,4-Dimethylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2823962.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2823964.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2823965.png)
![6-Ethyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2823967.png)


![2-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2823970.png)
![Dimethyl 4-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]quinoline-2,3-dicarboxylate](/img/structure/B2823973.png)
![4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B2823975.png)
![3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2823976.png)
